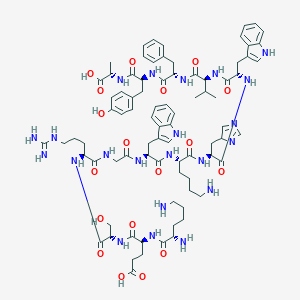

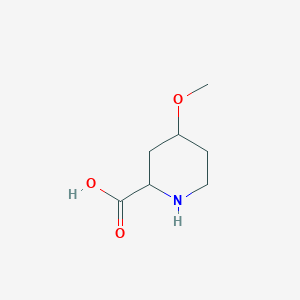

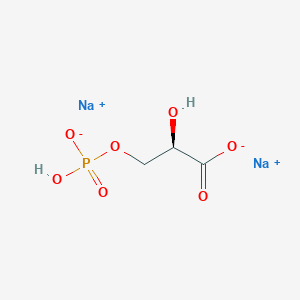

(1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol involves complex organic reactions. For instance, a study by Chen and Ramachandran (1997) detailed the synthesis of this compound using (+)-B-2-cyclohexen-1-yldiisopinocampheylborane with glyoxal at −78°C, yielding a high stereoisomeric purity (Chen & Ramachandran, 1997).

Scientific Research Applications

Catalysis and Synthesis

- The review by Tan et al. (2021) discusses the advances in the selective hydrogenation of furfural and its derivatives to pentanediol, highlighting the importance of catalyst design and reaction mechanisms for producing high-value fine chemicals. This research area might intersect with the applications of chiral diols like (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in catalysis or as intermediates in organic synthesis (Tan et al., 2021).

Environmental Chemistry

- Zuiderveen et al. (2020) reviewed the occurrence of novel brominated flame retardants in various environments, focusing on their registration, risks, and the need for further research on their environmental fate and toxicity. While this review does not directly relate to (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, it reflects the broader context of chemical compounds' impact on the environment and the importance of understanding their properties and behaviors (Zuiderveen et al., 2020).

Analytical Chemistry

- The work by Domańska et al. (2016) on activity coefficients at infinite dilution in ionic liquids provides insights into solvent properties for separation processes, potentially relevant for purifying or studying compounds like (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol (Domańska et al., 2016).

Biological and Pharmacological Research

- The review by Burgos-Aceves et al. (2021) on the endocrine disruptor functions of DDT and DDE in humans and wildlife, including their impact on mitochondrial function, underscores the complexity of biological interactions with chemical compounds. Though not directly about (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, this research area could be relevant if similar compounds exhibit biological activity or are involved in pharmacological studies (Burgos-Aceves et al., 2021).

Chemical Safety and Toxicology

- Paustenbach et al. (2015) provided a comprehensive review on the toxicity of crude 4-methylcyclohexanemethanol (MCHM), an industrial solvent. Understanding the toxicological profiles and safety measures for chemicals, including those structurally related to (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol, is crucial for their application in research and industry (Paustenbach et al., 2015).

Safety and Hazards

The toxicological properties of this material have not been fully investigated . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation . In case of exposure, it’s recommended to flush eyes and skin with plenty of water, remove from exposure and move to fresh air immediately, and get medical aid .

properties

IUPAC Name |

(1R,2R)-1,2-dicyclohexylethane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]([C@@H](C2CCCCC2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-1,2-Dicyclohexylethane-1,2-diol | |

Q & A

Q1: What is the role of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol in the research presented?

A1: The paper investigates molybdenum complexes with various chiral diols, including (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol. This specific diol likely acts as a chiral ligand coordinating to the molybdenum center. [] This coordination can influence the stereochemistry and reactivity of the resulting molybdenum complex. [] Further research would be needed to explore the specific influence of (1R,2R)-(-)-1,2-Dicyclohexyl-1,2-ethanediol on the properties and reactivity of the synthesized molybdenum complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[f]indan-1-ol](/img/structure/B37803.png)

![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)